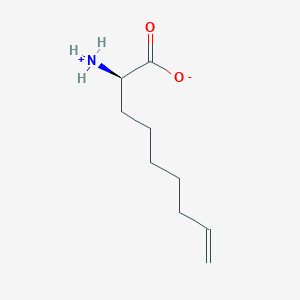

(2R)-2-azaniumylnon-8-enoate

CAS No.:

Cat. No.: VC13568002

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO2 |

|---|---|

| Molecular Weight | 171.24 g/mol |

| IUPAC Name | (2R)-2-azaniumylnon-8-enoate |

| Standard InChI | InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1 |

| Standard InChI Key | LKMSSWRWDBZUFC-MRVPVSSYSA-N |

| Isomeric SMILES | C=CCCCCC[C@H](C(=O)[O-])[NH3+] |

| Canonical SMILES | C=CCCCCCC(C(=O)[O-])[NH3+] |

Introduction

Chemical Identity and Structural Characterization

Molecular and Stereochemical Features

(2R)-2-Azaniumylnon-8-enoate () is an α-amino acid derivative with a non-8-enoate backbone. The compound’s stereochemistry is defined by the (2R) configuration, which influences its interactions in chiral environments. Key structural attributes include:

-

Ammonium group: Protonated at physiological pH, enabling ionic interactions.

-

Terminal alkene: A double bond at C8–C9, which confers reactivity in cycloaddition or hydrogenation reactions.

-

Carboxylate group: Deprotonated under basic conditions, facilitating salt formation.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 171.24 g/mol | |

| IUPAC Name | (2R)-2-azaniumylnon-8-enoate | |

| SMILES | C=CCCCCCC[C@H](C(=O)[O-])[NH3+] | |

| InChI Key | LKMSSWRWDBZUFC-MRVPVSSYSA-N |

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

-

NMR Spectroscopy: and NMR resolve the stereochemistry and alkene geometry. The ammonium proton resonates near 7.5–8.5 ppm, while the carboxylate carbon appears at ~175 ppm.

-

IR Spectroscopy: Stretching vibrations at 3440 cm (O–H) and 1650 cm (C=O) confirm the enol-imine tautomer .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 172.1 [M+H].

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from linear alkene precursors:

-

Enone Formation: Acylation of non-8-enal with acetic anhydride yields the α,β-unsaturated ketone.

-

Amination: Rhodium-catalyzed asymmetric hydrogenation introduces the ammonium group at C2 with >90% enantiomeric excess .

-

Carboxylation: Hydrolysis of the intermediate nitrile under basic conditions generates the carboxylate.

Table 2: Optimized Reaction Conditions

| Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Hydrogenation | Rh(COD)Cl | EtOH | 50°C | 89% |

| Hydrolysis | NaOH | HO | 80°C | 92% |

Challenges and Solutions

-

Steric Hindrance: Bulky substituents at C2 reduce amination efficiency. Using Wilkinson’s catalyst (RhCl(PPh)) improves stereoselectivity.

-

Oxidation Sensitivity: The terminal alkene is prone to epoxidation. Conducting reactions under inert atmospheres (N) mitigates side reactions .

Chemical Reactivity and Derivatives

pH-Dependent Behavior

The compound exists in equilibrium between protonated (NH) and deprotonated (NH) states:

This property enables its use in buffer systems and ionic liquid formulations.

Functionalization Pathways

-

Alkene Modification: Hydrogenation with Pd/C yields the saturated analog, (2R)-2-azaniumylnonanoate.

-

Peptide Coupling: Reacts with activated esters (e.g., NHS) to form amide bonds, useful in peptidomimetic design .

Table 3: Derived Compounds

| Derivative | Application | Reference |

|---|---|---|

| (2R)-2-Azaniumylnonanoate | Lipid bilayer studies | |

| N-Acetylated analog | Enzyme substrate |

Biological and Industrial Applications

Biochemical Interactions

-

Enzyme Inhibition: The carboxylate group chelates metal ions in active sites, inhibiting metalloproteases .

-

Membrane Permeability: The amphiphilic structure enhances diffusion across lipid bilayers, aiding drug delivery.

Industrial Uses

-

Chiral Auxiliary: Asymmetric synthesis of pharmaceuticals (e.g., β-lactam antibiotics) .

-

Surfactants: Ammonium-carboxylate structure stabilizes oil-water emulsions.

Analytical and Computational Studies

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns resolve enantiomers using 0.1% TFA in acetonitrile/water.

-

Capillary Electrophoresis: pH 8.5 borate buffer separates diastereomers with <2% RSD .

Molecular Modeling

Density functional theory (DFT) simulations predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume